molecular formula C17H20N2O3S B2586974 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide CAS No. 2034444-56-7

6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

Cat. No.: B2586974
CAS No.: 2034444-56-7
M. Wt: 332.42
InChI Key: YKFDWVXDYRATQD-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic organic compound that combines a nicotinamide core with a tetrahydrofuran and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized via the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Methoxy Group: The tetrahydrofuran ring is then functionalized with a methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Synthesis of the Nicotinamide Core: Nicotinamide can be synthesized from nicotinic acid through an amide formation reaction using reagents like thionyl chloride and ammonia.

    Coupling of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Final Assembly: The final step involves the coupling of the tetrahydrofuran-methoxy intermediate with the nicotinamide-thiophene intermediate under conditions that promote amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nicotinamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the tetrahydrofuran ring can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced forms of the nicotinamide, such as dihydronicotinamide.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its nicotinamide core is a known bioactive moiety, and the addition of tetrahydrofuran and thiophene rings can enhance its binding affinity and specificity to biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases where nicotinamide analogs have shown efficacy, such as neurodegenerative disorders and certain cancers.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties conferred by the thiophene ring.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic the natural substrate of certain enzymes, inhibiting their activity. The tetrahydrofuran and thiophene rings can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the tetrahydrofuran and thiophene modifications.

    Thiophene-Nicotinamide Derivatives: Compounds that include thiophene rings but lack the tetrahydrofuran moiety.

    Tetrahydrofuran-Nicotinamide Derivatives: Compounds that include tetrahydrofuran rings but lack the thiophene moiety.

Uniqueness

6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is unique due to the combination of the tetrahydrofuran and thiophene rings with the nicotinamide core. This structural combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(18-8-7-15-4-2-10-23-15)13-5-6-16(19-11-13)22-12-14-3-1-9-21-14/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDWVXDYRATQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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